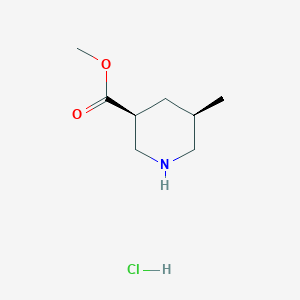(3S,5R)-Methyl 5-methylpiperidine-3-carboxylate hydrochloride
CAS No.:
Cat. No.: VC18306193
Molecular Formula: C8H16ClNO2
Molecular Weight: 193.67 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H16ClNO2 |
|---|---|
| Molecular Weight | 193.67 g/mol |
| IUPAC Name | methyl (3S,5R)-5-methylpiperidine-3-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C8H15NO2.ClH/c1-6-3-7(5-9-4-6)8(10)11-2;/h6-7,9H,3-5H2,1-2H3;1H/t6-,7+;/m1./s1 |
| Standard InChI Key | JWBUUGGYBZEBNC-HHQFNNIRSA-N |
| Isomeric SMILES | C[C@@H]1C[C@@H](CNC1)C(=O)OC.Cl |
| Canonical SMILES | CC1CC(CNC1)C(=O)OC.Cl |
Introduction
(3S,5R)-Methyl 5-methylpiperidine-3-carboxylate hydrochloride is a chiral compound belonging to the piperidine family, characterized by a six-membered heterocyclic ring structure composed of five carbon atoms and one nitrogen atom. It features a methyl group at the 5-position and a carboxylate group at the 3-position, with the hydrochloride form enhancing its solubility in water. This compound is of interest in chemical and biological research due to its unique stereochemistry and potential biological activities.
Synthesis and Production
The synthesis of (3S,5R)-Methyl 5-methylpiperidine-3-carboxylate hydrochloride typically involves stereoselective reduction processes. A common method is the hydrogenation of a suitable precursor compound in the presence of a chiral catalyst to ensure the correct stereochemistry. Industrial production may utilize continuous flow systems and advanced purification techniques like crystallization or chromatography to achieve high yields and purity levels.
Biological Activity and Applications
The biological activity of (3S,5R)-Methyl 5-methylpiperidine-3-carboxylate hydrochloride is primarily linked to its interactions with various molecular targets. It may act as an inhibitor or modulator of enzymes or receptors in biological systems. Its specific activity can vary based on its stereochemistry and structural features, influencing its binding affinity and selectivity towards target proteins.
| Application Area | Description |
|---|---|
| Chemistry | Building block for complex organic molecules. |
| Biology | Investigated for interactions with biomolecules and potential therapeutic effects. |
| Medicine | Explored as a precursor in drug development, particularly for neurological disorders. |
Research Findings and Future Directions
Research on (3S,5R)-Methyl 5-methylpiperidine-3-carboxylate hydrochloride has focused on its interaction with biological targets. Understanding these interactions is crucial for developing therapeutic agents that leverage this compound's unique properties. Future studies should explore its potential applications in drug development and its role in modulating neurotransmitter systems.
Comparison with Similar Compounds
Several compounds share structural similarities with (3S,5R)-Methyl 5-methylpiperidine-3-carboxylate hydrochloride. For example:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (3S,5S)-Methyl 5-methylpiperidine-3-carboxylate | Enantiomer with different stereochemistry | Different biological activity due to stereochemistry |
| Methyl 4-methylpiperidine-3-carboxylate | Varying substitution pattern on the piperidine ring | Altered reactivity and potential applications |
| Ethyl 5-methylpiperidine-3-carboxylate | Ethyl ester instead of methyl ester | Changes in solubility and biological activity |
These comparisons highlight the importance of stereochemistry and structural variations in determining the biological activity and potential applications of piperidine derivatives.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume